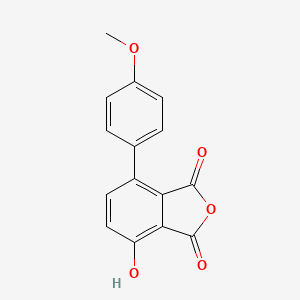
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is a compound that belongs to the class of benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst.
Industrial Production Methods
For industrial production, the Pechmann condensation method can be optimized by using various Lewis acids to improve yield and reaction efficiency . Additionally, green chemistry approaches such as microwave-assisted synthesis can be employed to reduce reaction time and energy consumption .
化学反応の分析
Types of Reactions
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: An antibiotic that inhibits DNA gyrase.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities.
Uniqueness
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of a benzofuran core with hydroxy and methoxy substituents enhances its potential as a versatile compound in various scientific and industrial fields.
特性
CAS番号 |
84185-72-8 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
4-hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O5/c1-19-9-4-2-8(3-5-9)10-6-7-11(16)13-12(10)14(17)20-15(13)18/h2-7,16H,1H3 |
InChIキー |
ZHFSFGWEHKATKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(C=C2)O)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















